Product packaging for 1,4-Dihydroquinazolin-2-amine(Cat. No.:CAS No. 75191-78-5)

1,4-Dihydroquinazolin-2-amine

Cat. No.: B2648562
CAS No.: 75191-78-5
M. Wt: 147.181
InChI Key: GQRRWNLARRRPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Dihydroquinazolin-2-amine is a chemical compound featuring the 1,4-dihydroquinazoline heterocyclic core, a scaffold of significant interest in medicinal and organic chemistry. This specific, unexplored dihydroquinazoline regioisomer is a valuable building block for constructing novel molecular entities . The 1,4-dihydroquinazoline structure is a benzannulated analogue of six-membered cyclic amidines, which are known to possess multiple pharmacological properties . Dihydroquinazoline derivatives, in general, have been reported to exhibit a range of biological activities, including serving as antimicrobial and antifungal agents, selective T-type calcium channel blockers, and inhibitors of enzymes like β-secretase (a target for Alzheimer's disease) and trypanothione reductase . Furthermore, related quinazoline-amide hybrid molecules have shown promising cytotoxicity against various cancer cell lines, such as A549, DU145, B16-F10, and HepG2, and have been studied as potential DNA intercalators . The synthesis of this compound, and 1,4-dihydroquinazolines in general, can be achieved from 2-aminobenzylamine (2-ABA) as a common precursor through strategies involving selective N-acylation and N-alkylation, followed by a microwave-assisted ring closure promoted by ethyl polyphosphate (PPE) . This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B2648562 1,4-Dihydroquinazolin-2-amine CAS No. 75191-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydroquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRRWNLARRRPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Ligand Design Studies of 1,4 Dihydroquinazolin 2 Amine Derivatives

Design Principles for Modulating Biological Activity within the 1,4-Dihydroquinazoline (B6142170) Framework

The design of biologically active 1,4-dihydroquinazoline derivatives is guided by several key principles aimed at optimizing their interaction with specific biological targets. These principles often involve modifying the core structure to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

A primary strategy involves the strategic introduction of various substituents at different positions of the dihydroquinazoline (B8668462) ring system. This allows for the exploration of chemical space and the identification of moieties that favorably interact with the target protein. For instance, in the development of antimalarial agents targeting Plasmodium falciparum ATP4 (PfATP4), modifications to the dihydroquinazolinone scaffold have focused on enhancing metabolic stability and aqueous solubility while maintaining potent antiparasitic activity. The incorporation of polar functional groups has been a key approach, although it requires a delicate balance to avoid compromising activity and stability.

Furthermore, the Topliss operational scheme, a classic medicinal chemistry tool, can be employed to systematically explore the effects of substituents. This method, combined with considerations of the electronic, hydrophobic, and steric properties of the substituents, provides a structured approach to lead optimization. For example, in the design of dihydroquinazoline-2(1H)-one derivatives as potential anticancer agents, this methodology has been used to evaluate modifications at various positions of the quinazolinone ring. nih.gov

Another important design principle is the use of bioisosteric replacements. This involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, replacing a metabolically liable group with a more stable one can significantly enhance the in vivo efficacy of a compound.

Finally, computational methods, including 3D similarity-based virtual screening, play a significant role in the design process. nih.gov These techniques can identify novel scaffolds and guide the synthesis of derivatives with a higher probability of biological activity. By starting with a known inhibitor, virtual screening can identify compounds with similar three-dimensional structures, which can then be chemically modified to optimize their activity. nih.gov

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of 1,4-dihydroquinazoline derivatives is highly sensitive to the nature and position of substituents on the scaffold. SAR studies have revealed that even minor modifications can lead to significant changes in potency and selectivity.

In the context of anticancer activity, studies on dihydroquinazoline-2(1H)-one derivatives have shown that the type of substituent at the R3 position has a significant influence on activity. nih.gov For instance, the regional isomerism of a nitrogen atom within a heterocyclic substituent at R3 can dramatically alter cytotoxic effects. nih.gov Furthermore, modifications at the R1 and R2 positions also play a role. For example, the absence of a substituent at R1 and a shorter carbon chain at R2 have been identified as potential factors that enhance activity. nih.gov Conversely, increased steric hindrance at the R2 position tends to decrease activity. nih.gov

For antimalarial dihydroquinazolinone-3-carboxamides, substitutions at the 8-position of the scaffold have been extensively studied. It was found that an 8-methoxy or a 6-fluoro substituent significantly improved antiparasitic activity. acs.org The incorporation of heterocyclic systems at the 8-position was found to provide the best balance between parasite activity, aqueous solubility, and metabolic stability. acs.org In contrast, polar N-substituted aliphatic groups at this position were not well-tolerated. acs.org These findings highlight the delicate interplay between lipophilicity and biological activity, where a calculated LogD of ≤1.8 generally led to a significant decrease in antiparasitic potency. acs.org

The following table summarizes the effects of various substituents on the biological activity of dihydroquinazoline derivatives based on reported studies:

Scaffold/Target Position Substituent Effect on Activity
Dihydroquinazoline-2(1H)-one (Anticancer)R1Elimination of substituentPotentially increases activity nih.gov
R2Shortening of carbon chainPotentially increases activity nih.gov
R2Increased steric hindranceDecreases activity nih.gov
R3Type of substituentSignificant influence on activity nih.gov
Dihydroquinazolinone-3-carboxamide (Antimalarial)8-positionMethoxy groupImproved antiparasitic activity acs.org
6-positionFluoro groupImproved antiparasitic activity acs.org
8-positionAmine-linked aryl groupDecreased potency acs.org
8-positionAmine-linked heteroaryl groupsSignificantly decreased potency acs.org
8-positionPolar N-substituted aliphatic groupsNot tolerated acs.org

Pharmacophore Elucidation and Key Structural Features for Target Engagement

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For derivatives of the broader quinazoline (B50416) class, pharmacophore models have been successfully developed to guide the design of potent inhibitors for various targets.

For instance, in the development of fibroblast growth factor receptor 2 (FGFR2) inhibitors based on a pyrazolylaminoquinazoline scaffold, pharmacophore hypotheses were generated that consisted of five features: one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. These models were statistically robust and demonstrated good predictive power. Docking studies further revealed that the pyrazolylaminoquinazoline core forms crucial hydrogen bonds with the hinge region of the FGFR2 binding site, specifically with the backbone of Ala567. researchgate.net

The key structural features for target engagement often involve a combination of hydrogen bonding interactions, hydrophobic interactions, and aromatic stacking. The quinazoline scaffold itself frequently participates in hydrogen bonding with the target protein. The substituents at various positions then serve to occupy specific pockets within the binding site, contributing to both potency and selectivity.

Rational Design Approaches for Enhanced Selectivity and Potency through Scaffold Modification

Rational design strategies aim to systematically modify a lead compound to improve its pharmacological properties. This often involves leveraging structural information about the target protein and employing computational tools to predict the effects of chemical modifications.

One common approach is to introduce substituents that can exploit differences in the binding sites of related proteins to achieve selectivity. For example, if a target protein has a larger binding pocket than a closely related off-target, a bulkier substituent can be introduced that fits into the target's pocket but clashes with the smaller pocket of the off-target. This "steric clash" approach has been successfully used to design selective inhibitors for various enzymes.

Another strategy involves optimizing electrostatic interactions. By analyzing the electrostatic potential of the binding site, it is possible to design ligands with complementary charge distributions, thereby enhancing binding affinity. Computational methods can be used to calculate the optimal partial charges for a ligand to maximize its electrostatic contribution to the binding free energy.

Scaffold hopping is another powerful rational design technique. This involves replacing the core scaffold of a known inhibitor with a different chemical moiety that maintains the same three-dimensional arrangement of key functional groups. This can lead to the discovery of novel chemical series with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property.

In the context of 1,4-dihydroquinazoline derivatives, rational design has been applied to fine-tune their activity. For example, the systematic exploration of substituents at the 8-position of the dihydroquinazolinone scaffold for antimalarial activity is a clear example of rational design aimed at improving potency and physicochemical properties. acs.org By combining insights from SAR studies with computational modeling, it is possible to design next-generation inhibitors with enhanced selectivity and potency.

The following table provides examples of rational design approaches and their outcomes for dihydroquinazoline and related scaffolds:

Design Approach Modification Scaffold Target Outcome
Substituent ModificationIntroduction of heterocycles at the 8-positionDihydroquinazolinonePfATP4Improved balance of activity, solubility, and stability acs.org
Steric HindranceIntroduction of bulky groupsGeneral kinase inhibitorsSpecific kinasesEnhanced selectivity
Electrostatic OptimizationModification of polar groups to complement binding site electrostaticsGeneral enzyme inhibitorsSpecific enzymesIncreased potency
Scaffold HoppingReplacement of the core ring system while maintaining key interactionsVariousVariousNovel chemical series with improved properties

Mechanistic Investigations of 1,4 Dihydroquinazolin 2 Amine Interactions with Biological Targets

Enzyme Inhibition Studies and Kinetic Analysis

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

Derivatives of the quinazoline (B50416) core have been investigated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key to the inflammation process. nih.gov These enzymes, existing as COX-1 and COX-2 isoforms, catalyze the conversion of arachidonic acid to prostaglandins. acs.org While many nonsteroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, selective inhibition is often desired to minimize side effects. nih.govnih.gov

Studies on various quinazoline derivatives have revealed both selective COX-1 and COX-2 inhibitors. For instance, a series of 2,4,7-substituted quinazolines were found to be potent and selective COX-1 inhibitors, with the most active compound exhibiting an IC50 value of 64 nM. nih.gov Kinetic studies of a representative compound from this series suggested a competitive inhibition mechanism with respect to the arachidonic acid substrate. nih.govacs.org Molecular docking simulations indicated that this selectivity arises from specific interactions within the COX-1 binding site. A key interaction involves a hydrogen bridge formation between a secondary amine on the inhibitor and the residue Tyr355, which is crucial for the COX mechanism of action. acs.org In the COX-2 binding site, the compound adopts a different orientation, losing this critical interaction, which may explain its lack of activity against this isoform. acs.org

Conversely, other research has focused on developing quinazolinone derivatives as selective COX-2 inhibitors. rajpub.comresearchgate.net A series of 1,2,3,4,7,8-octahydroquinazolin-5(6H)-ones showed potent and selective COX-2 inhibition, with IC50 values in the range of 0.22–1.42 μM. rajpub.comresearchgate.net The design of these molecules often incorporates a diaryl heterocycle template, a common feature of selective COX-2 inhibitors. rajpub.com

Table 1: COX Inhibition by Quinazoline Derivatives

Compound Class Target IC50 Value Selectivity Reference
2,4,7-Substituted Quinazoline COX-1 64 nM High nih.gov
Octahydroquinazolin-5(6H)-one COX-2 0.22–1.42 μM High rajpub.comresearchgate.net

Cyclin-Dependent Kinase 5 (CDK5) Inhibition Strategies

Cyclin-dependent kinase 5 (CDK5) has emerged as a significant pharmacological target, and quinazoline-based compounds have shown potential as inhibitors. For example, 2-aminoquinazoline (B112073) derivatives have been identified as selective inhibitors of CDK4, a closely related serine-threonine kinase, suggesting the scaffold's utility in targeting this enzyme family. The inhibition of CDK4 by these compounds leads to cell cycle arrest.

More specifically, quinazolinone derivatives have been identified as CDK5 inhibitors. rsc.org A conformational biosensor-based screening approach successfully identified small molecules that target CDK5 at a site other than the ATP pocket, indicating an allosteric mechanism of inhibition. rsc.org This is a significant strategy, as many kinase inhibitors target the highly conserved ATP binding site, which can lead to a lack of selectivity. rsc.org The identified quinazolinone hits were shown to inhibit CDK5 kinase activity in vitro and reduce the proliferation of glioblastoma cells. rsc.org

Further research into related structures, such as 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines, has expanded the understanding of how this class of compounds inhibits CDKs. X-ray crystallography has revealed that these inhibitors can form hydrogen bonds with the DFG motif of CDK2, a key regulatory region, which likely contributes to their enzymatic potency. This inhibition leads to downstream effects such as reduced phosphorylation of the retinoblastoma protein (RB) and RNA polymerase II, ultimately inducing cell cycle arrest and apoptosis.

HIV-1 Reverse Transcriptase (RT) Inhibition Mechanisms by 1,4-Dihydroquinazolin-2-amine Derivatives

A novel series of this compound derivatives has been synthesized and identified as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds act against both wild-type and mutant strains of the virus. nih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 RT enzyme, located near the polymerase active site. nih.gov This binding induces conformational changes that inhibit the chemical step of nucleotide incorporation without preventing the nucleotide from binding. nih.gov

The most potent compound from the studied series, designated 4b , demonstrated remarkable activity with an EC50 value of 0.84 nM against the wild-type HIV-1 IIIB strain, surpassing the efficacy of reference drugs like efavirenz and etravirine. nih.gov In enzymatic assays, this compound inhibited HIV-1 RT with an IC50 value of 10 nM. nih.gov Crucially, many of these dihydroquinazolin-2-amine derivatives retained high activity against viral strains with the E138K mutation, a common resistance pathway for other NNRTIs. nih.gov

Molecular docking studies have provided insights into the binding mode of these inhibitors, helping to rationalize their potent activity and guide further optimization efforts. nih.gov The mechanism involves the inhibitor binding to the enzyme-DNA complex, which allows the nucleoside triphosphate to bind but in a nonproductive manner, thereby blocking DNA polymerization. nih.gov

Table 2: Anti-HIV-1 Activity of Dihydroquinazolin-2-amine Derivative (Compound 4b)

Parameter Target/Strain Value Reference
EC50 HIV-1 strain IIIB (wild-type) 0.84 nM nih.gov
IC50 HIV-1 RT Enzyme 10 nM nih.gov
EC50 RT E138K mutant strain 3.5 nM nih.gov
EC50 RES056 mutant strain 66 nM nih.gov

Leishmanial Enzyme (e.g., Pyridoxal Kinase, Trypanothione (B104310) Reductase) Interactions

Derivatives of the 2,3-dihydroquinazolin-4(1H)-one scaffold, structurally related to this compound, have been identified as a new class of anti-leishmanial agents. mdpi.com Leishmaniasis is a parasitic disease, and there is a continuous need for new therapeutics due to issues like drug resistance and toxicity with current treatments. mdpi.com

Molecular docking studies have been employed to investigate the interaction of these compounds with key leishmanial enzymes essential for parasite viability, such as Pyridoxal Kinase and Trypanothione Reductase (TPR). mdpi.com TPR is a crucial enzyme in the parasite's redox balance system. mdpi.com One particular derivative, 3a , demonstrated very strong interactions with TPR, showing a binding energy of -11.35 kcal/mol and a calculated dissociation constant of 4.78 nM in silico. mdpi.com The binding site for this compound on TPR involves interactions with a host of amino acid residues, including Leu10, Gly11, Val34, Asp35, Phe126, and Arg290. mdpi.com These findings from computational studies, supported by in vitro anti-leishmanial activity, highlight the potential of the dihydroquinazolinone core to serve as a scaffold for developing novel inhibitors of essential leishmanial enzymes. mdpi.com

Table 3: In Silico Interaction of Dihydroquinazolinone Derivative (3a) with Leishmanial Trypanothione Reductase

Parameter Value Reference
Binding Energy -11.35 kcal/mol mdpi.com
Dissociation Constant (Ki) 4.78 nM mdpi.com

Human Carbonic Anhydrase (hCA) Isoform Inhibition

Quinazoline and quinazolinone derivatives have been extensively studied as inhibitors of human carbonic anhydrases (hCAs), a family of zinc metalloenzymes involved in various physiological and pathological processes. researchgate.netresearchgate.net Certain hCA isoforms, such as hCA IX and XII, are overexpressed in tumors and are considered important anticancer drug targets.

One study on quinazolinone derivatives revealed them to be competitive inhibitors of hCA-II, an isoform associated with glaucoma. researchgate.net The most active compound in this series acted as a competitive inhibitor against both bovine (bCA-II) and human (hCA-II) isoforms with Ki values of 13.0 µM and 14.25 µM, respectively. researchgate.net

Another series of 4-anilinoquinazoline-based benzenesulfonamides demonstrated potent, nanomolar inhibition against several isoforms. These compounds were designed as hybrids, incorporating the well-known kinase inhibitor scaffold (4-anilinoquinazoline) with a benzenesulfonamide group, a classic zinc-binding function for hCA inhibition. Several compounds from this series showed single-digit nanomolar activity against the physiologically dominant hCA II isoform and potent inhibition of the tumor-associated hCA IX and XII isoforms. For instance, compound 4a was a highly potent hCA II inhibitor with a Ki of 2.4 nM, while compound 3b was the most potent against hCA XII with a Ki of 39.4 nM. These studies highlight the versatility of the quinazoline scaffold in designing isoform-selective hCA inhibitors.

Table 4: Inhibition of hCA Isoforms by 4-Anilinoquinazoline-based Benzenesulfonamides

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM) Reference
3a 89.4 8.7 >10000 100.8
3b 102.3 104.2 114.2 39.4
4a 105.6 2.4 100.2 87.5
4e 91.2 4.6 250.6 65.3
4f 60.9 37.1 86.5 99.4
Acetazolamide (Standard) 250 12.1 25.4 5.7

Epidermal Growth Factor Receptor (EGFR) Kinase Interactions and Associated Signaling Pathways

The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a critical target in cancer therapy. acs.org These compounds typically act as reversible, ATP-competitive inhibitors, binding to the kinase domain of the receptor. acs.org

Numerous studies have elucidated the mechanism of action for these derivatives. Molecular docking and dynamics simulations have shown that these inhibitors occupy the ATP-binding site, often forming a crucial hydrogen bond with the backbone nitrogen of Met769 in the hinge region of the EGFR kinase domain. acs.org This interaction is a hallmark of many potent quinazoline-based EGFR inhibitors. acs.org

A study of 6-arylureido-4-anilinoquinazoline derivatives identified compounds with excellent antitumor activity. The most promising compound, 7i , inhibited EGFR kinase with an IC50 value of 17.32 nM, which is more potent than the approved drugs gefitinib (B1684475) (25.42 nM) and erlotinib (B232) (33.25 nM) in the same assay. This compound also demonstrated potent anti-proliferative activity against various cancer cell lines. Molecular modeling suggested that in addition to the hinge binding, the arylureido moiety extends into other regions of the active site, forming additional interactions and increasing binding affinity. The development of resistance to first-generation EGFR inhibitors has spurred the design of new derivatives to overcome this challenge. acs.org

Table 5: EGFR Kinase Inhibition by Quinazoline Derivatives

Compound IC50 (nM) Reference
Compound 7i 17.32
Gefitinib 25.42
Erlotinib 33.25

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

The biological activity of 1,4-dihydroquinazoline-2-amine derivatives is often rooted in their ability to bind with high affinity to specific biological receptors, primarily protein kinases and viral enzymes.

Quinazolinone derivatives are frequently investigated as small molecule inhibitors for kinases or receptor kinases. nih.gov For instance, certain 3,4-dihydroquinazolinone derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. bue.edu.egresearchgate.net The IC₅₀ values for promising compounds in this class ranged from 146.9 to 1032.7 nM for EGFR inhibition. bue.edu.egresearchgate.net Molecular docking studies of these compounds within the EGFR binding sites have revealed key interactions that explain their inhibitory activity. bue.edu.egresearchgate.net Similarly, other 4-anilinoquinazoline derivatives have been identified as inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). hilarispublisher.comhilarispublisher.com

In the context of HER2, another important receptor kinase in cancer, specific dihydroquinazoline-2(1H)-one derivatives have demonstrated stable binding. nih.gov Molecular docking simulations have identified the specific amino acid residues involved in these interactions. For example, one derivative formed hydrogen bonds with SER728, MET801, and ARG849 in the HER2 binding cavity, while another formed hydrogen bonds with SER728, MET801, CYS805, ASP808, THR862, and ASP863. nih.gov Bioinformatics predictions have also pointed to ERBB2, SRC, TNF receptor, and AKT1 as potential key targets for these compounds. nih.govsemanticscholar.org

Beyond cancer-related targets, a novel series of dihydroquinazolin-2-amine derivatives has been synthesized and evaluated for anti-HIV-1 activity. nih.gov These compounds act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The most potent compound, 4b, exhibited an EC₅₀ value of 0.84 nM against the HIV-1 IIIB strain and an IC₅₀ value of 10 nM against the HIV-1 reverse transcriptase (RT) enzyme. nih.gov This highlights the versatility of the dihydroquinazoline (B8668462) scaffold in targeting different classes of enzymes. nih.gov

Table 1: Receptor and Enzyme Binding Profile of Dihydroquinazoline Derivatives

Compound Class Target Receptor/Enzyme Key Findings
3,4-Dihydroquinazolinone derivatives Epidermal Growth Factor Receptor (EGFR) IC₅₀ values ranging from 146.9 to 1032.7 nM. bue.edu.egresearchgate.net
4-Anilinoquinazoline derivatives EGFR and VEGFR-2 Identified as inhibitors of both tyrosine kinases. hilarispublisher.comhilarispublisher.com
Dihydroquinazoline-2(1H)-one derivatives HER2, ERBB2, SRC, TNF receptor, AKT1 Form hydrogen bonds with key residues in the HER2 binding cavity; other targets predicted via bioinformatics. nih.gov
Dihydroquinazolin-2-amine derivatives HIV-1 Reverse Transcriptase (RT) Potent inhibition with IC₅₀ values as low as 10 nM. nih.gov

Cellular Pathway Modulation and Biological Process Interventions (in vitro research models)

The interaction of 1,4-dihydroquinazoline-2-amine derivatives with their molecular targets initiates a cascade of events that modulate cellular pathways and interfere with biological processes, particularly those central to cell proliferation and survival.

A significant mechanism of action observed in in vitro cancer models is the induction of cell cycle arrest. bue.edu.egresearchgate.net Certain 3,4-dihydroquinazolinone compounds were found to impair cell proliferation by causing cell cycle arrest at the G2/M phase in HepG-2 cells. bue.edu.egresearchgate.net This effect is often linked to the modulation of key cell cycle regulatory proteins. For example, these compounds led to a significant overexpression of the p21 protein, a well-known cell cycle inhibitor. bue.edu.egresearchgate.net

In addition to halting the cell cycle, these derivatives can also influence survival pathways. Studies have shown a significant downregulation of two members of the Inhibitor of Apoptosis Proteins (IAPs) family: Survivin and XIAP. bue.edu.egresearchgate.net By inhibiting these proteins, which normally prevent apoptosis, the compounds sensitize cancer cells to programmed cell death.

Other mechanistic studies have revealed that certain 4-hydroxyquinazoline derivatives can stimulate the formation of intracellular reactive oxygen species (ROS) and promote the depolarization of the mitochondrial membrane. mdpi.com This disruption of mitochondrial function is a key event that can trigger the intrinsic pathway of apoptosis. mdpi.com

Furthermore, 2,4-diaminoquinazoline derivatives that inhibit the decapping scavenger enzyme DcpS have been shown to cause modest and transient increases in SMN2 mRNA levels, indicating an influence on RNA metabolism pathways. nih.gov

Table 2: Modulation of Cellular Pathways by Dihydroquinazoline Derivatives (in vitro)

Compound Class Cell Line Cellular Pathway/Process Affected Observed Effect
3,4-Dihydroquinazolinone derivatives HepG-2 Cell Cycle Regulation Arrest at G2/M phase. bue.edu.egresearchgate.net
3,4-Dihydroquinazolinone derivatives HepG-2 Cell Cycle Regulation Overexpression of p21. bue.edu.egresearchgate.net
3,4-Dihydroquinazolinone derivatives HepG-2 Apoptosis Regulation Downregulation of Survivin and XIAP. bue.edu.egresearchgate.net
4-Hydroxyquinazoline derivatives HCT-15, HCC1937 Oxidative Stress & Mitochondrial Function Stimulation of intracellular ROS; depolarization of mitochondrial membrane. mdpi.com
2,4-Diaminoquinazoline derivatives Various RNA Metabolism Modest and transient increase in SMN2 mRNA. nih.gov

Mechanisms of Action at the Molecular and Cellular Level (e.g., anti-proliferative mechanisms, apoptotic induction)

The modulation of cellular pathways by 1,4-dihydroquinazoline-2-amine derivatives ultimately manifests as potent anti-proliferative and pro-apoptotic activity against cancer cells.

Numerous studies have demonstrated the cytotoxic effects of these compounds across various cancer cell lines. Dihydroquinazoline-2(1H)-one derivatives exhibited anti-proliferative activity against HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cell lines. nih.govsemanticscholar.org The most potent of these compounds showed IC₅₀ values of 22.76 μM in A2780 cells and 37.59 μM in HepG-2 cells. nih.gov Similarly, another series of novel 3,4-dihydroquinazolinone derivatives displayed IC₅₀ values in the range of 2.46-36.85 µM against HepG-2 and 3.87-88.93 µM against MCF-7 (breast cancer) cells. bue.edu.egresearchgate.net

A primary mechanism underlying this anti-proliferative activity is the induction of apoptosis, or programmed cell death. nih.gov The pro-apoptotic effects of these compounds have been confirmed through multiple analytical methods. Annexin V-FITC analysis of HepG-2 cells treated with 3,4-dihydroquinazolinone derivatives established a significant increase in early apoptosis. bue.edu.egresearchgate.net This finding was corroborated by a marked increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. bue.edu.egresearchgate.net

Further investigation into the molecular mechanism of apoptosis induction has shown that these compounds can modulate the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. mdpi.com In neuroblastoma cells, treatment led to an increase in the levels of the pro-apoptotic protein Bax, accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2. mdpi.com The cleavage of PARP-1, a substrate of caspase-3, is considered a hallmark of apoptosis and has also been observed following treatment with related compounds, confirming the activation of the apoptotic pathway. mdpi.com

Table 3: Anti-proliferative Activity of Dihydroquinazoline Derivatives

Compound Class Cancer Cell Line Cell Type IC₅₀ Value
Dihydroquinazoline-2(1H)-one derivatives HepG-2 Liver Cancer 37.59 µM - 45.41 µM. nih.gov
Dihydroquinazoline-2(1H)-one derivatives A2780 Ovarian Cancer 22.76 µM - 24.94 µM. nih.gov
Dihydroquinazoline-2(1H)-one derivatives MDA-MB-231 Breast Cancer ~70 - 90 μM. nih.gov
3,4-Dihydroquinazolinone derivatives HepG-2 Liver Cancer 2.46 - 36.85 µM. bue.edu.egresearchgate.net
3,4-Dihydroquinazolinone derivatives MCF-7 Breast Cancer 3.87 - 88.93 µM. bue.edu.egresearchgate.net

Computational Chemistry and in Silico Approaches in 1,4 Dihydroquinazolin 2 Amine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction and Pose Analysis

Molecular docking simulations have been instrumental in elucidating the binding modes of 1,4-dihydroquinazolin-2-amine derivatives with their biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, enabling the analysis of key interactions that stabilize the ligand-receptor complex.

For instance, in the design of novel serotonin (B10506) 5-HT6 receptor (5-HT6R) ligands, derivatives of 3,4-dihydroquinazolin-2-amine were investigated. The core structure, 3,4-dihydroquinazolin-2-amine, was identified as a crucial basic moiety for strong affinity to serotonin receptors, primarily through its interaction with the D3.32 residue acs.org. Molecular modeling, including docking studies, was employed to design molecules with a 3,4-dihydroquinazolin-2-amine component acs.org.

In a separate line of research, a novel series of 1,4-dihydroquinazolin-2-amines with C4-disubstitution were synthesized. The mechanism of their formation is thought to involve the coordination of the imine unit of a guanidine (B92328) precursor to a rhodium center, leading to the formation of the this compound skeleton researchgate.net. While not explicitly a ligand-target docking study, this demonstrates the use of computational modeling to understand the geometry and reactivity of these molecules.

Furthermore, a study on N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide, a derivative of this compound, reported cytotoxic activity towards a human astrocytoma cell line researchgate.netresearchgate.netresearchgate.net. Although the specifics of the docking studies were not detailed in the available summary, such research typically employs molecular docking to predict the binding of the compound to its putative anticancer target, such as a specific enzyme or receptor involved in cancer cell proliferation.

The general process of molecular docking involves preparing the 3D structures of both the ligand (the this compound derivative) and the protein target. The ligand's conformational flexibility is explored within the binding site of the receptor, and various scoring functions are used to estimate the binding affinity for different poses. This allows researchers to visualize and analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for binding.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor complexes over time. These simulations can assess the stability of the binding pose predicted by molecular docking and analyze the conformational changes in both the ligand and the protein upon binding.

Research on N-[2-(naphthalen-1-yl)ethyl]-1,4-dihydroquinazolin-2-amine and related compounds utilized MD simulations to test the stability of selected ligand-receptor conformations acs.org. The simulations were conducted using the NAMD program with the CHARMM force field in a membrane environment to mimic physiological conditions. This approach is crucial for validating the docking results and ensuring that the predicted binding mode is stable over a simulated period acs.org.

In a study focusing on coumarin (B35378) derivatives, which also explored quinazoline (B50416) scaffolds, MD studies were carried out for 100 picoseconds. The results for one of the compounds indicated that it reached a stable state after 30 picoseconds, which was in agreement with the calculated potential and kinetic energy, demonstrating the stability of the ligand within the binding site researchgate.net. While this study was not directly on this compound, it exemplifies the application of MD simulations in assessing the stability of related heterocyclic compounds in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules.

In the context of this compound research, a 3D-QSAR model was developed for a series of related cyclic arylguanidines, which includes the this compound scaffold acs.org. This model was created using the Maestro Schrödinger Suite's QSAR tool, which links known biological activities to the molecular components of the compounds. The interaction energies are calculated using Gaussian equations, and the model is optimized using partial least-squares (PLS) analysis and validated through cross-validation acs.org.

Another study on the synthesis of novel amides with antiradical capacity mentions the use of QSAR in conjunction with donor-acceptor maps to evaluate the synthesized compounds researchgate.netnih.gov. While the specific focus was on 2-mercaptobenzimidazole (B194830) derivatives, the methodology is applicable to the this compound series to predict their potential activities.

QSAR models are powerful tools in drug discovery as they allow for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing, thereby saving time and resources.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometries, electronic properties, and vibrational frequencies.

DFT calculations have been employed in the study of derivatives of this compound. For instance, in research focused on new cyclic arylguanidine scaffolds, donor-acceptor maps and electrophilicity were calculated using the DFT/B3LYP method with a 6-311G(d,p) basis set to understand the antioxidant potential of the compounds researchgate.net.

In another study, DFT calculations were carried out using the Jaguar suite of ab initio quantum chemistry programs to optimize the geometries of intermediates and transition states in the synthesis of arylsulfonamide derivatives of cyclic arylguanidines, including N-(1,4-dihydroquinazolin-2-yl)arylsulfonamides nih.gov. The M06-2X functional and the 6-31G** basis set were used for these calculations. Such theoretical calculations are crucial for understanding reaction mechanisms and predicting the reactivity of these molecules nih.gov.

DFT calculations can provide insights into properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the chemical reactivity and electronic transitions within the molecule. This information is valuable for designing molecules with desired electronic and optical properties.

Virtual Screening and Ligand-Based Drug Design Initiatives for Novel Derivative Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Derivatives of this compound have been designed using virtual screening methods. In one such initiative, compounds were designed based on virtual screening performed on the 5-HT6 and 5-HT5A serotonin receptors acs.org. The 3,4-dihydroquinazolin-2-amine moiety was utilized as a basic component due to its known affinity for serotonin receptors acs.org.

Structure-based virtual screening plays a significant role in the initial stages of drug discovery. The process typically involves preparing the crystal structure of the target protein and a library of ligands. The ligands are then docked into the protein's binding site, and their binding affinities are estimated using scoring functions. The top-scoring compounds are then selected for further experimental validation acs.org.

In a broader context, virtual screening studies were performed with small molecule ligand databases against the MmaA1 protein, a potential drug target. The hit ligands were further filtered based on in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties to eliminate potentially toxic molecules researchgate.net. This highlights a common workflow in virtual screening where multiple computational filters are applied to narrow down the list of potential drug candidates.

These in silico initiatives are crucial for the discovery of novel derivatives of this compound with desired biological activities, accelerating the process of drug development.

Advanced Spectroscopic and Spectrometric Characterization in 1,4 Dihydroquinazolin 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Compounds and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,4-dihydroquinazolin-2-amine and its analogs. core.ac.uk ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, allowing researchers to piece together the molecular framework.

In the ¹H NMR spectrum of a typical this compound scaffold, distinct signals are expected for the aromatic protons, the protons of the dihydro portion of the heterocycle, and the amine protons. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the substitution on the benzene (B151609) ring. tsijournals.com The protons on the C4 position of the dihydroquinazoline (B8668462) ring are typically observed as a singlet around δ 4.5-5.0 ppm. The protons of the primary amine group (-NH₂) and the secondary amine within the ring (N1-H) often appear as broad singlets that can exchange with D₂O.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the aromatic ring resonate in the δ 110-150 ppm range. The C2 carbon, being part of an amidine system, typically appears further downfield (δ ~155-160 ppm), while the C4 carbon is found in the aliphatic region (δ ~45-55 ppm). mdpi.com

For more complex derivatives, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for unambiguously assigning quaternary carbons and piecing together different fragments of a molecule. nih.gov These advanced experiments are vital in confirming the structure of novel, substituted this compound derivatives. mdpi.com

Table 1: Typical NMR Chemical Shift Ranges for this compound Scaffold

Atom Type Technique Typical Chemical Shift (δ, ppm) Notes
Aromatic Protons ¹H NMR 6.5 - 8.0 Splitting patterns depend on substitution.
Ring NH ¹H NMR Variable, broad Position can vary with solvent and concentration.
C4-H₂ ¹H NMR 4.5 - 5.0 Often appears as a singlet.
Amine NH₂ ¹H NMR Variable, broad May exchange with D₂O.
Aromatic Carbons ¹³C NMR 110 - 150 Includes both protonated and quaternary carbons.
C2 (Amidine) ¹³C NMR 155 - 160 Characteristic downfield shift.
C4 (Methylene) ¹³C NMR 45 - 55 Appears in the aliphatic region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound and its derivatives, High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. mdpi.com

In electrospray ionization (ESI), a common soft ionization technique, the compound is typically observed as a protonated molecular ion, [M+H]⁺. For the parent compound, this compound (C₈H₉N₃), the expected monoisotopic mass is 147.0796 g/mol . HRMS analysis would aim to find an [M+H]⁺ ion with an m/z value extremely close to 148.0875.

For instance, in the characterization of N-benzyl-4-methylquinazolin-2-amine, a related quinazoline (B50416) derivative, HRMS (ESI) analysis showed a calculated m/z for [M+H]⁺ of 250.1344 and an experimental finding of 250.1343, unequivocally confirming its molecular formula as C₁₆H₁₆N₃. mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Analysis of the fragmentation patterns (MS/MS) can further corroborate a proposed structure. By inducing fragmentation of the parent ion, researchers can observe characteristic neutral losses or the formation of stable fragment ions that correspond to specific structural motifs within the molecule, providing an additional layer of structural confirmation.

Table 2: Mass Spectrometry Data for a Representative Quinazoline Derivative

Compound Formula Ion Type Calculated m/z Found m/z Reference
N-Benzyl-4-methylquinazolin-2-amine C₁₆H₁₆N₃ [M+H]⁺ 250.1344 250.1343 mdpi.com
N-(4-Fluorobenzyl)-4-methylquinazolin-2-amine C₁₆H₁₅FN₃ [M+H]⁺ 268.1250 268.1254 mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key structural components. vscht.cz

The most prominent features would be the N-H stretching vibrations from the primary amine (-NH₂) and the ring NH group. Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. pressbooks.publibretexts.org The ring NH would also contribute to absorption in this area.

Other significant absorptions include C-H stretches from the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic C4-H₂ group (just below 3000 cm⁻¹). libretexts.org The C=N stretching vibration of the amidine group within the ring gives rise to a strong absorption in the 1650-1550 cm⁻¹ range. Additionally, characteristic absorptions for the aromatic ring, arising from C=C stretching vibrations, are expected between 1610-1475 cm⁻¹. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Frequencies for the this compound Structure

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
Amine (N-H) Stretch 3300 - 3500 Medium-Strong
Aromatic (C-H) Stretch 3000 - 3100 Medium-Weak
Aliphatic (C-H) Stretch 2850 - 3000 Medium
Amidine (C=N) Stretch 1550 - 1650 Strong
Aromatic (C=C) Stretch 1475 - 1610 Medium-Strong

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Protein-Ligand Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of 2-amino-dihydroquinazoline to gain insight into their solid-state conformation and intermolecular interactions. researchgate.net The structure of one 2-aminoquinazoline (B112073) derivative was definitively confirmed by single-crystal X-ray diffraction. mdpi.com

Crystallographic studies provide exact measurements of bond lengths, bond angles, and torsion angles. For example, in studies of 2-amino-3,4-dihydroquinazoline analogs, X-ray analysis revealed that the N-C-N bond distances within the amidine portion of the molecule are nearly identical (1.31–1.34 Å), suggesting significant electron delocalization. researchgate.net This type of data is invaluable for understanding the electronic properties and reactivity of the heterocyclic system.

Furthermore, X-ray crystallography is crucial in the field of medicinal chemistry for visualizing how quinazoline-based ligands bind to their biological targets, such as enzymes or receptors. ukaazpublications.com By co-crystallizing a derivative with a target protein, researchers can obtain a detailed picture of the protein-ligand complex. nih.gov This information reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that are responsible for the ligand's binding affinity and selectivity. iucr.org Such structural insights are fundamental to structure-based drug design, enabling the rational optimization of lead compounds to improve their pharmacological properties. ukaazpublications.com

Future Research Directions and Translational Potential of the 1,4 Dihydroquinazolin 2 Amine Scaffold

Emerging Synthetic Methodologies for Enhanced Efficiency, Atom Economy, and Sustainability

The development of novel synthetic routes for 1,4-dihydroquinazoline (B6142170) derivatives is crucial for creating diverse chemical libraries for biological screening. Future research is increasingly focused on methodologies that offer improved efficiency, sustainability, and atom economy over traditional multi-step syntheses.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly shorten reaction times and improve yields in the synthesis of dihydroquinazolines. nih.gov This technology facilitates rapid and uniform heating, enhancing the efficiency of ring-closure reactions. nih.govnih.gov One straightforward strategy involves the microwave-assisted ring closure of N-(2-aminobenzyl)amides, promoted by reagents like ethyl polyphosphate (PPE), to efficiently produce both 3,4- and 1,4-dihydroquinazolines. nih.govbeilstein-journals.org

Multicomponent Reactions (MCRs): MCRs are powerful tools that allow for the construction of complex molecules like dihydroquinazolines from simple starting materials in a single step. mdpi.com These reactions are highly efficient, reduce waste, and minimize the need for purification of intermediates. mdpi.com The Ugi reaction, a well-known MCR, has been employed in two-step solution-phase protocols to assemble diverse dihydroquinazoline (B8668462) scaffolds. nih.gov Another approach uses 2-azidobenzaldehyde (B97285) in four-component reactions (4-CR) to generate azomethine imines, which then undergo 1,3-dipolar cycloaddition to produce 3,4-dihydroquinazoline derivatives. mdpi.com

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of water as a solvent and non-toxic catalysts. rsc.orgresearchgate.net For instance, a facile method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the direct cyclocondensation of 2-aminobenzamide (B116534) with aldehydes and ketones using aspartic acid as a catalyst in water. benthamdirect.com

Solid-Phase Synthesis: Solid-phase synthesis has become a core component of combinatorial chemistry, enabling the creation of large libraries of organic small molecules. nih.gov This technique has been applied to the synthesis of dihydroquinazoline-2(1H)-one derivatives, facilitating the generation of diverse compounds for biological evaluation. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for Dihydroquinazoline-Based Agents

The dihydroquinazoline core is a versatile scaffold found in compounds with a broad spectrum of pharmacological activities. nih.govmdpi.com Future research aims to identify and validate novel biological targets for these agents, expanding their therapeutic potential beyond currently established areas.

Oncology: Quinazoline (B50416) derivatives are well-established as anticancer agents, with several approved drugs targeting protein kinases. nih.govscielo.br Future work will continue to explore inhibitors of key oncogenic targets.

Kinase Inhibition: Many derivatives act as inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.gov The discovery of drugs such as gefitinib (B1684475) and erlotinib (B232) has spurred further investigation into 4-anilinoquinazoline (B1210976) compounds as tyrosine kinase inhibitors (TKIs). nih.gov

Tubulin Polymerization: Some quinazoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, representing a non-kinase-related anticancer mechanism. nih.gov

Infectious Diseases: The scaffold has shown promise in treating infectious diseases caused by parasites.

Trypanothione (B104310) Reductase (TryR) Inhibition: Dihydroquinazoline derivatives have been identified as inhibitors of trypanothione reductase, an essential enzyme in the parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis. nih.govnih.govacs.org

Neurodegenerative Diseases: There is potential for dihydroquinazoline-based agents in treating neurological disorders.

β-Secretase Inhibition: Certain derivatives have been reported as inhibitors of β-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. nih.govbeilstein-journals.org

Inflammation and Pain:

COX-1/2 Inhibition: A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide (B126) derivatives have been designed and synthesized as potent anti-inflammatory and analgesic agents that function as COX-1/2 inhibitors. nih.gov

Advanced Computational Modeling for Predictive Activity and Mechanism-Based Drug Design

Computational tools are becoming indispensable in modern drug discovery for predicting the biological activity of new compounds and understanding their mechanisms of action. These methods save time and resources by prioritizing the synthesis of the most promising candidates.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a small molecule to its target protein. Docking studies have been used to evaluate the anticancer potential of 2,3-dihydroquinazolin-4(1H)-one derivatives and to correlate computational results with in vitro COX inhibition assays for anti-inflammatory agents. nih.govresearchgate.net

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of functional groups required for biological activity, pharmacophore models can guide the design of new, potent molecules. A combinatorial pharmacophore approach has been used to design novel quinazolinone–pyrimidine (B1678525) hybrids as EGFR inhibitors. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov These predictive models help to reduce the high attrition rates of drug candidates in later stages of development. nih.gov

Development of Multi-Targeting Agents and Polypharmacology Approaches Based on the 1,4-Dihydroquinazoline Core

Complex diseases like cancer often involve multiple biological pathways. Polypharmacology, the concept of designing single drugs that interact with multiple targets, is a promising strategy to improve therapeutic efficacy and overcome drug resistance. The quinazoline scaffold is well-suited for developing such multi-targeting agents. nih.gov

Dual-Target Kinase Inhibitors: Several approved quinazoline-based drugs already exhibit multi-targeting capabilities. For example, lapatinib (B449) is a dual inhibitor of EGFR and Her-2, while vandetanib (B581) inhibits both EGFR and VEGFR-2. nih.gov

Molecular Hybridization: This strategy involves combining two or more distinct pharmacophores into a single molecule to create a hybrid compound with multi-faceted biological activity. nih.gov This approach has been used to synthesize hybrids of 4-anilinoquinazoline and hydroxamic acid, aiming for dual inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC). nih.gov Such quinazolinone-based derivatives show strong potential as effective multi-targeting agents. nih.gov

Integration of Artificial Intelligence and Machine Learning in Dihydroquinazoline Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the pharmaceutical industry by accelerating various stages of drug discovery. drugpatentwatch.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. mednexus.orgijirt.org

Target Identification and Validation: AI algorithms can analyze complex biological data from genomics and proteomics to identify and validate novel drug targets for dihydroquinazoline derivatives. drugpatentwatch.com

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. mednexus.org These models can explore a vast chemical space to propose new dihydroquinazoline structures optimized for specific targets and ADMET profiles.

Predictive Modeling: ML algorithms are extensively used for developing quantitative structure-activity relationship (QSAR) models, predicting ADMET properties, and forecasting potential drug toxicity. nih.govjddtonline.info Applying these models to dihydroquinazoline libraries can significantly shorten the screening process by prioritizing compounds with the highest probability of success. jddtonline.info

Research Findings Summary

Research AreaKey FindingsPotential Impact
Synthetic Methodology Development of microwave-assisted, multicomponent, and green chemistry approaches. nih.govnih.govmdpi.comIncreased efficiency, reduced waste, and faster generation of diverse compound libraries.
Novel Targets Identification of targets beyond oncology, including trypanothione reductase (parasitic diseases) and β-secretase (Alzheimer's). nih.govacs.orgExpansion of the therapeutic applications for the dihydroquinazoline scaffold.
Computational Design Use of molecular docking and pharmacophore modeling to guide the design of potent inhibitors (e.g., for EGFR and COX-2). nih.govnih.govMore rational, mechanism-based drug design, reducing trial-and-error in synthesis.
Polypharmacology Design of dual-target inhibitors (e.g., EGFR/VEGFR-2) and molecular hybrids (e.g., VEGFR-2/HDAC). nih.govnih.govPotential for more effective therapies for complex diseases and overcoming drug resistance.
AI/ML Integration Application of AI for target identification, de novo design, and predictive ADMET modeling. drugpatentwatch.comjddtonline.infoSignificant acceleration of the drug discovery pipeline from hit identification to lead optimization.

Q & A

Q. What established synthetic methods are available for 1,4-Dihydroquinazolin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: this compound is synthesized via the Zeiger et al. procedure, which involves cyclization reactions using substituted precursors like 2-(methylsulfanyl)-1,4-dihydroquinazoline intermediates. Key steps include optimizing reaction time, temperature, and solvent systems (e.g., THF or acetonitrile) to achieve yields >80% . For example, similar quinazoline derivatives (e.g., N-benzyl-2-chloroquinazolin-4-amine) are synthesized by reacting 2,4-dichloroquinazoline with benzylamine in THF under reflux, followed by purification via silica gel chromatography . Critical parameters include stoichiometric ratios of amines and catalysts (e.g., triethylamine) to suppress side reactions.

Q. How can researchers characterize this compound and its derivatives?

Methodological Answer: Characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity and purity (e.g., aromatic protons at δ 7.2–8.5 ppm, amine protons at δ 5.1–5.8 ppm) .
  • Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) for molecular ion validation (e.g., [M+H]⁺ peaks matching calculated masses within 2 ppm error) .
  • Chromatography : Reverse-phase HPLC to assess purity (>95%) and resolve structural isomers .

Advanced Research Questions

Q. How can heterogeneous catalysts improve the synthesis of this compound derivatives?

Methodological Answer: Solid acid catalysts (e.g., zeolites or sulfonated carbon) enhance eco-friendly synthesis by reducing reaction times and improving regioselectivity. For example, in analogous quinazolinone syntheses, heterogeneous catalysts achieve 85–92% yields under solvent-free conditions at 80–100°C, compared to traditional homogeneous methods . Researchers should screen catalysts for acidity and pore size to optimize substrate-catalyst interactions, and monitor reaction progress via TLC or in situ FTIR.

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Anti-inflammatory assays : Use LPS-induced TNF-α suppression models in macrophages, comparing IC₅₀ values to reference drugs (e.g., dexamethasone). Quinazolin-4-amine derivatives show promise due to their ability to modulate NF-κB pathways .
  • Antioxidant studies : Employ DPPH radical scavenging assays, correlating electron-donating substituents (e.g., -OH, -NH₂) on the quinazoline core with activity .
  • Docking studies : Perform molecular docking against target proteins (e.g., COX-2 or xanthine oxidase) using AutoDock Vina to predict binding affinities and guide structural modifications .

Q. How should researchers address contradictions in biological assay data for quinazoline derivatives?

Methodological Answer: Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:

  • Pharmacokinetic limitations : Measure solubility (LogP) and metabolic stability via hepatic microsome assays.
  • Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity.
  • Data validation : Replicate assays across multiple cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to confirm reproducibility .

Q. What experimental designs are recommended for synthesizing and testing this compound analogs?

Methodological Answer:

  • Library design : Use substituent variation at positions 4 and 6 (e.g., electron-withdrawing groups like -Cl or -CF₃) to modulate electronic and steric effects .
  • Parallel synthesis : Employ microwave-assisted reactions (e.g., 180°C for 1 hour in acetonitrile) to rapidly generate analogs .
  • Structure-activity relationship (SAR) : Tabulate biological data (e.g., IC₅₀, LogP) and correlate with substituent properties (Hammett σ values, molar refractivity) to identify pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.